molecular formula C19H18O3S B13088725 Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate

Cat. No.: B13088725
M. Wt: 326.4 g/mol
InChI Key: LTDMQZIFKVQBKX-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a benzoate ester linked to a methanethioylphenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the acyl group into the benzene ring, forming the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active methanethioylphenyl moiety, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate is unique due to the presence of the methanethioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-7-15(8-10-16)18(20)12-11-14-5-3-4-6-17(14)13-23/h3-10,13H,2,11-12H2,1H3

InChI Key

LTDMQZIFKVQBKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

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